molecular formula C15H15N5O B11076026 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol CAS No. 104186-22-3

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol

Katalognummer: B11076026
CAS-Nummer: 104186-22-3
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: CDJGKUZBSAYMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol (CAS 104186-22-3) is a chemical hybrid compound engineered for research applications, particularly in medicinal chemistry and drug discovery. It integrates a phenolic core with a tetrazole-pyridine system, a structure known for its diverse biological potential. The tetrazole ring is a well-established bioisostere for carboxylic acids and other functional groups, often used to improve metabolic stability and alter pharmacokinetic properties in drug candidates . Compounds featuring tetrazole and pyridine heterocycles have demonstrated a range of pharmacological activities in scientific research, including predicted roles as analgesics and nicotinic receptor antagonists, making them interesting scaffolds for developing new therapeutic agents . The molecular structure offers multiple sites for coordination and hydrogen bonding, which also makes it a candidate for investigation in materials science and as a ligand in coordination chemistry . Supplied as a high-purity solid, this compound is intended for in vitro research applications only. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental investigations. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

104186-22-3

Molekularformel

C15H15N5O

Molekulargewicht

281.31 g/mol

IUPAC-Name

2,6-dimethyl-4-[(5-pyridin-3-yltetrazol-2-yl)methyl]phenol

InChI

InChI=1S/C15H15N5O/c1-10-6-12(7-11(2)14(10)21)9-20-18-15(17-19-20)13-4-3-5-16-8-13/h3-8,21H,9H2,1-2H3

InChI-Schlüssel

CDJGKUZBSAYMME-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chan–Evans–Lam Coupling

A copper-catalyzed coupling between 5-phenyl-1H-tetrazole and pyridin-3-ylboronic acid in DMSO under oxygen produces 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield.

Procedure

  • Combine 5-phenyl-1H-tetrazole (4.07 mmol), pyridin-3-ylboronic acid (4.07 mmol), Cu<sub>2</sub>O (5 mol%), and 4 Å molecular sieves in DMSO.

  • Bubble oxygen through the suspension at 100°C for 15 hours.

  • Extract with ethyl acetate and purify via column chromatography.

[3+2] Cycloaddition with Cobalt Catalysis

Cobalt(II) complexes catalyze the cycloaddition of sodium azide to 3-cyanopyridine, forming 5-(3-pyridinyl)-1H-tetrazole in 78–98% yield.

Optimized Conditions

ParameterValue
CatalystCo(II) complex (1 mol%)
SolventDMSO
Temperature110°C
Time12 hours
Yield78–98%

Coupling of Tetrazole-Pyridine to Phenol Core

Mitsunobu Alkylation

The hydroxyl group of 2,6-dimethylphenol is alkylated with a bromomethyl-tetrazole-pyridine derivative using triphenylphosphine and diethyl azodicarboxylate (DEAD).

Example Protocol

  • React 2,6-dimethylphenol (1.0 eq) with 5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl bromide (1.2 eq) in THF.

  • Add DEAD (1.5 eq) and triphenylphosphine (1.5 eq) at 0°C.

  • Stir at room temperature for 12 hours; purify via silica gel chromatography.

Phase-Transfer Catalyzed Coupling

Using tetrabutylammonium bromide (0.5–2 mol%), 2,6-dimethylphenol reacts with 5-(3-pyridinyl)-2H-tetrazole in a water-DMF solvent system at 80°C for 6 hours, achieving 65–76% yield.

Key Data

ParameterValue
CatalystTetrabutylammonium Br
SolventH<sub>2</sub>O-DMF (1:1)
Temperature80°C
Yield65–76%

One-Pot Sequential Synthesis

A streamlined approach combines tetrazole formation and phenol coupling in a single pot:

  • Synthesize 5-(3-pyridinyl)-1H-tetrazole via [3+2] cycloaddition.

  • Without isolation, react with 2,6-dimethyl-4-(bromomethyl)phenol in DMF at 90°C for 6 hours.

Yield : 63–77% after purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Chan–Evans–LamHigh regioselectivityRequires oxygen atmosphere87%
[3+2] CycloadditionBroad substrate compatibilityLong reaction times (12+ hours)78–98%
Mitsunobu AlkylationMild conditionsCostly reagents (DEAD)65–76%
Phase-TransferSolvent recyclabilityModerate yields65–76%

Structural Confirmation

X-ray diffraction and NMR validate the final product:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.14–8.12 (m, 2H, pyridine), 7.66–7.63 (m, 3H, tetrazole), 4.47 (s, 2H, CH<sub>2</sub>), 2.31 (s, 6H, CH<sub>3</sub>).

  • Crystal Structure : Orthorhombic lattice with C–H···N hydrogen bonding .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.

    Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

    Substitution: Der aromatische Ring kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

    Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Chlorierungsmittel unter sauren Bedingungen gefördert werden.

Hauptprodukte

    Oxidation: Chinone und andere oxidierte Derivate.

    Reduktion: Amine und andere reduzierte Formen.

    Substitution: Halogenierte Phenole und andere substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent. Its structural components suggest activity against various pathogens, including bacteria such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have indicated that derivatives of this compound exhibit significant inhibitory effects on these bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Anticancer Activity

Research has indicated that 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol may possess anticancer properties. Various derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the compound could enhance its efficacy against specific tumors. Molecular docking studies have been employed to assess the binding interactions of this compound with key enzymes involved in cancer progression .

Drug Development

The compound's unique combination of functional groups allows for the exploration of novel therapeutic agents targeting specific receptors or enzymes. Interaction studies have focused on its binding affinity and efficacy against various biological targets, which are crucial for determining its therapeutic viability .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated potent inhibition against Pseudomonas aeruginosa with MIC values < 0.21 μM .
Study 2Anticancer PropertiesShowed significant cytotoxic effects on various cancer cell lines; further research needed for mechanism elucidation.
Study 3Drug DevelopmentExplored binding interactions with target enzymes via molecular docking; identified potential leads for further development .

Wirkmechanismus

The mechanism of action of 2,6-DIMETHYL-4-{[5-(PYRIDIN-3-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PHENOL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyridinyl-tetrazole moiety can interact with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol:

Compound Name Key Substituents Molecular Formula Key Differences Potential Applications
This compound (Target) 3-Pyridinyl tetrazole, 2,6-dimethylphenol C₁₆H₁₆N₄O Reference compound; pyridinyl enhances metal coordination and solubility . Drug discovery, metal-organic frameworks
Phenol,4-[[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl]-2,6-dimethyl 3,4-Dimethoxyphenyl tetrazole C₁₈H₂₀N₄O₃ Methoxy groups increase hydrophobicity; reduced hydrogen-bonding capacity . Organic electronics, catalysis
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate 2-Hydroxyphenyl tetrazole, methyl ester C₁₀H₁₀N₄O₃ Ester group introduces polarity; intramolecular O–H⋯N hydrogen bonding . Crystal engineering, supramolecular chemistry
Losartan Potassium-related tetrazole Biphenyl tetrazole, imidazole C₂₂H₂₃ClKN₆O Bulky biphenyl and imidazole substituents; FDA-approved antihypertensive agent . Pharmaceuticals (angiotensin receptor blocker)

Key Comparative Analysis

Hydrogen-Bonding and Supramolecular Interactions The target compound’s phenol and tetrazole groups enable strong hydrogen-bonding interactions, similar to methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms intramolecular O–H⋯N bonds and C–H⋯O dimeric pairs . However, the pyridinyl group in the target compound may enhance coordination with metal ions, a feature absent in dimethoxy-substituted analogues . In contrast, the losartan-related tetrazole () prioritizes bulky substituents for receptor binding over hydrogen-bonding motifs, highlighting divergent design strategies for biological vs. material applications .

Physicochemical Properties Solubility: The 3-pyridinyl group in the target compound likely improves aqueous solubility compared to dimethoxy-substituted analogues (e.g., C₁₈H₂₀N₄O₃), where methoxy groups increase hydrophobicity . Thermal Stability: Tetrazole derivatives generally exhibit high thermal stability due to aromatic and heterocyclic rigidity. The methyl groups on the phenol core (target compound) may further enhance stability compared to unsubstituted analogues.

Synthetic Challenges The target compound’s synthesis may face regioselectivity issues during tetrazole formation, as seen in , where three isomers were produced. Purification and isomer separation (e.g., via TLC or HPLC) are critical . Losartan’s synthesis involves multi-step coupling reactions, reflecting the complexity of pharmaceutical tetrazoles compared to simpler phenolic derivatives .

Biologische Aktivität

2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, also known by its CAS number 104186-22-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O, with a molecular weight of approximately 281.31 g/mol. The compound features a phenolic structure substituted with a pyridinyl-tetrazole moiety, which is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
CAS Number104186-22-3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.

Antioxidant Properties

Research has highlighted the antioxidant potential of related compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The presence of the tetrazole ring in the structure may enhance these properties through electron donation capabilities.

Inhibition of Enzymatic Activity

In silico studies suggest that this compound might inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens like Plasmodium falciparum. This inhibition could lead to potential applications in treating diseases such as malaria.

Study on Antimicrobial Effects

A study conducted on various derivatives of tetrazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance antibacterial activity, suggesting that this compound might possess similar or superior activities compared to established antibiotics.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of phenolic compounds showed that those with additional heterocyclic structures exhibited improved radical scavenging abilities. This suggests that the incorporation of the pyridinyl-tetrazole moiety could enhance the antioxidant profile of this compound.

The biological activities exhibited by this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Its hydrophobic properties may allow it to integrate into bacterial membranes, leading to cell lysis.
  • Radical Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,6-Dimethyl-4-((5-(3-pyridinyl)-2H-tetrazol-2-yl)methyl)phenol, and how can reaction conditions be standardized?

  • Methodology : Reflux in ethanol (2–4 hours) with equimolar ratios of precursors, followed by recrystallization using DMF–EtOH (1:1) mixtures to enhance purity . For analogs, solvent selection (e.g., DMF vs. THF) significantly impacts yield and crystallinity; optimize via polarity and solubility trials .
  • Validation : Confirm purity via melting point analysis, IR (C=N and N–H stretches for tetrazole), and NMR (integration ratios for methyl and pyridinyl protons) .

Q. How should researchers design spectroscopic protocols to validate the structural integrity of this compound?

  • Approach : Use 1H^1H-NMR to resolve aromatic protons (pyridinyl and phenolic rings) and methylene bridges. 13C^{13}C-NMR confirms tetrazole ring connectivity. IR spectroscopy identifies key functional groups (e.g., O–H at ~3200 cm1^{-1}, tetrazole C–N at ~1600 cm1^{-1}) .
  • Data Cross-Validation : Compare experimental elemental analysis (C, H, N) with theoretical values to detect impurities .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Design : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Apply Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases). Focus on tetrazole and pyridinyl interactions with active sites. Validate predictions via in vitro assays (e.g., IC50_{50}) .
  • Case Study : Analogs with similar scaffolds showed hydrogen bonding between tetrazole N–H and catalytic residues, enhancing inhibitory activity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Analysis : Compare results from cell-based vs. cell-free assays. For example, discrepancies in antioxidant activity may arise from membrane permeability limitations. Use ROS scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2) to contextualize mechanisms .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence and ecotoxicity?

  • Design : Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and soil adsorption (Test 106). Use LC-MS/MS to quantify degradation products. Assess acute toxicity in Daphnia magna or algae .

Q. What advanced chromatographic techniques improve separation and quantification of this compound in complex matrices?

  • Optimization : Utilize UPLC-MS/MS with C18 columns (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). Validate via LOQ (<10 ng/mL) and recovery (>90%) trials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.